molecular formula C15H20N2O2 B7526589 N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide

Katalognummer B7526589
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: VBDWHYINXSTHNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide, also known as DPI, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit various protein kinases. DPI has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.

Wirkmechanismus

N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide acts as a competitive inhibitor of protein kinases by binding to their ATP-binding sites. This leads to the inhibition of downstream signaling pathways, which can result in cell cycle arrest, apoptosis, and other physiological effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific protein kinase being inhibited. For example, inhibition of CDKs by N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide can lead to cell cycle arrest and apoptosis, while inhibition of GSK3 can lead to the activation of the Wnt signaling pathway. N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has several advantages as a research tool, including its ability to selectively inhibit various protein kinases and its relatively low toxicity compared to other kinase inhibitors. However, N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide also has some limitations, including its relatively low potency and selectivity compared to newer kinase inhibitors.

Zukünftige Richtungen

There are several potential future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide. One area of interest is the development of more potent and selective N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide analogs for use as therapeutic agents. Another area of interest is the identification of novel protein kinases that can be targeted by N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide and other kinase inhibitors. Additionally, the use of N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide involves several chemical reactions, including the condensation of 2,3-dihydro-1H-inden-5-amine with 3-piperidinol, followed by the addition of a carboxylic acid and subsequent dehydration to form the final product. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been optimized over the years to improve yields and purity.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been extensively used in scientific research as a tool to study various protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3), and protein kinase C (PKC). N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been shown to inhibit these kinases by binding to their ATP-binding sites, leading to the inhibition of downstream signaling pathways.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-5-2-8-17(10-14)15(19)16-13-7-6-11-3-1-4-12(11)9-13/h6-7,9,14,18H,1-5,8,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDWHYINXSTHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC3=C(CCC3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.